molecular formula C11H15NO2 B13938956 Picolinic acid, 5-pentyl- CAS No. 24472-57-9

Picolinic acid, 5-pentyl-

Katalognummer: B13938956
CAS-Nummer: 24472-57-9
Molekulargewicht: 193.24 g/mol
InChI-Schlüssel: BOHRWPVFCVAKKS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Picolinic acid, 5-pentyl- is an organic compound derived from picolinic acid, which is a derivative of pyridine with a carboxylic acid substituent at the 2-position. This compound is characterized by the presence of a pentyl group attached to the picolinic acid structure, making it a unique variant with distinct properties and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Picolinic acid, 5-pentyl- can be synthesized through various synthetic routes. One common method involves the alkylation of picolinic acid with a pentyl halide under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the picolinic acid, followed by the addition of the pentyl halide to form the desired product.

Industrial Production Methods

Industrial production of picolinic acid, 5-pentyl- may involve large-scale alkylation reactions using continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature, pressure, and reactant concentrations.

Analyse Chemischer Reaktionen

Types of Reactions

Picolinic acid, 5-pentyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The pentyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pentylpyridinecarboxylic acid, while reduction could produce pentylpyridinemethanol.

Wissenschaftliche Forschungsanwendungen

Picolinic acid, 5-pentyl- has a wide range of scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: Investigated for its role in metal ion chelation and potential biological activities.

    Medicine: Explored for its potential therapeutic effects, including antiviral and immunomodulatory properties.

    Industry: Utilized in the synthesis of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of picolinic acid, 5-pentyl- involves its ability to chelate metal ions, which can influence various biological processes. The compound binds to metal ions through its carboxylic acid and nitrogen atoms, forming stable complexes. These complexes can modulate the activity of metal-dependent enzymes and proteins, affecting cellular functions and signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Picolinic acid: The parent compound with a carboxylic acid group at the 2-position of pyridine.

    Nicotinic acid: An isomer with the carboxylic acid group at the 3-position.

    Isonicotinic acid: An isomer with the carboxylic acid group at the 4-position.

Uniqueness

Picolinic acid, 5-pentyl- is unique due to the presence of the pentyl group, which imparts distinct chemical and physical properties. This modification can enhance its lipophilicity, making it more suitable for certain applications compared to its parent compound and isomers.

Eigenschaften

CAS-Nummer

24472-57-9

Molekularformel

C11H15NO2

Molekulargewicht

193.24 g/mol

IUPAC-Name

5-pentylpyridine-2-carboxylic acid

InChI

InChI=1S/C11H15NO2/c1-2-3-4-5-9-6-7-10(11(13)14)12-8-9/h6-8H,2-5H2,1H3,(H,13,14)

InChI-Schlüssel

BOHRWPVFCVAKKS-UHFFFAOYSA-N

Kanonische SMILES

CCCCCC1=CN=C(C=C1)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.